molecular formula C10H10BrN3O B1460604 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole CAS No. 2222717-56-6

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole

Cat. No. B1460604
CAS RN: 2222717-56-6
M. Wt: 268.11 g/mol
InChI Key: BBWLBPPOSQRYJO-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole (BMT) is an organic compound belonging to the triazole family. It is a white crystalline solid with a melting point of 187°C. BMT has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biotechnology.

Scientific Research Applications

Synthesis and Characterization

Derivatives of the 1,2,4-triazole compound, such as those incorporating 2-bromo-5-methoxyphenyl groups, have been synthesized and characterized, showing potential in various fields. For example, 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles were developed and evaluated for antiproliferative activity, with some derivatives exhibiting promising results (Narayana, Raj, & Sarojini, 2010).

Antimicrobial Activities

New 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial properties. For instance, compounds with modifications on the 1,2,4-triazole moiety have shown good to moderate antimicrobial activities against a range of microorganisms, suggesting their potential use as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

Research on 1,2,4-triazole derivatives also extends to their application in corrosion inhibition. A study on 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated its effectiveness in inhibiting corrosion of mild steel in a corrosive environment, showcasing the utility of such compounds in materials science (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Anticonvulsant Activity

Furthermore, derivatives of 1,2,4-triazoles have been explored for their potential anticonvulsant activity. The synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones and subsequent evaluation for anticonvulsant effects highlight the versatility of these compounds in medicinal chemistry (Vijaya Raj & Narayana, 2006).

properties

IUPAC Name

3-(3-bromo-2-methoxyphenyl)-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWLBPPOSQRYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=C(C(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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